molecular formula C14H18N2O5S B2414072 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide CAS No. 2034204-85-6

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide

Cat. No.: B2414072
CAS No.: 2034204-85-6
M. Wt: 326.37
InChI Key: XHEBVKDUUJFKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides It features a pyrrolidine-2,5-dione moiety linked to a benzenesulfonamide group through an ethoxyethyl chain

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c17-13-6-7-14(18)16(13)9-11-21-10-8-15-22(19,20)12-4-2-1-3-5-12/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEBVKDUUJFKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved by reacting succinic anhydride with ammonia or an amine to form the pyrrolidine-2,5-dione structure.

    Linking the Ethoxyethyl Chain: The pyrrolidine-2,5-dione is then reacted with an ethoxyethyl halide under basic conditions to introduce the ethoxyethyl chain.

    Sulfonamide Formation: Finally, the ethoxyethyl-pyrrolidine-2,5-dione intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrrolidine-2,5-dione moiety can be involved in redox reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Yields substituted sulfonamide derivatives.

    Oxidation: Produces oxidized forms of the pyrrolidine-2,5-dione.

    Reduction: Results in reduced forms of the pyrrolidine-2,5-dione.

    Hydrolysis: Generates amine and sulfonic acid derivatives.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide is unique due to its specific combination of the pyrrolidine-2,5-dione and benzenesulfonamide moieties, which confer distinct chemical and biological properties

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide, a compound belonging to the class of sulfonamides, has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and antinociceptive effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a benzene ring, with a dioxopyrrolidinyl moiety that enhances its pharmacological profile. The structural formula can be represented as:

C18H22N2O5S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures may exert their effects through:

  • Inhibition of Sodium/Calcium Currents : This action can modulate neuronal excitability, making it relevant in seizure disorders.
  • Antagonism of TRPV1 Receptors : This mechanism is crucial for pain modulation and could explain the compound's antinociceptive properties.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant effects in various animal models. For instance:

  • Compound 22 (a related derivative) showed potent anticonvulsant activity with effective doses (ED50) measured at:
    • Maximal Electroshock (MES): 23.7 mg/kg
    • 6 Hz seizure model: 22.4 mg/kg
    • Pentylenetetrazole (PTZ): 59.4 mg/kg .

These findings suggest that this compound may possess similar efficacy.

Antinociceptive Activity

The compound's potential as an analgesic has been explored through various pain models. In formalin-induced tonic pain tests, related compounds have shown significant efficacy, indicating that this compound could similarly alleviate pain through multi-target mechanisms .

Study Overview

A comprehensive study evaluated the biological activities of multiple hybrid pyrrolidine derivatives. The results indicated that compounds with structural similarities to this compound exhibited:

CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)Antinociceptive Effect
Compound 467.6542.83Yes
Compound 854.9050.29Yes
Compound 2223.759.4Yes

These findings emphasize the potential of these compounds in treating epilepsy and neuropathic pain .

ADME-Tox Properties

The pharmacokinetic profile is critical for drug development. In vitro assays have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties for related compounds. These profiles suggest that this compound may also possess suitable characteristics for therapeutic use .

Q & A

Q. What are the recommended multi-step synthesis protocols for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide, and how can reaction intermediates be characterized?

  • Methodological Answer : Synthesis typically involves three stages:

Pyrrolidinone Core Formation : Cyclization of succinimide derivatives under acidic conditions.

Ether Linkage Introduction : Reaction of 2,5-dioxopyrrolidine with ethylene glycol derivatives (e.g., 2-chloroethoxyethanol) using phase-transfer catalysts.

Sulfonamide Coupling : Benzenesulfonyl chloride is reacted with the amine-terminated intermediate in anhydrous dichloromethane with triethylamine as a base .

  • Characterization Techniques :
  • NMR Spectroscopy : Confirms regiochemistry and purity of intermediates.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., sulfonamide conformation) .
  • Example Table :
StepReagents/ConditionsKey IntermediateCharacterization Method
1Succinimide, H2SO42,5-Dioxopyrrolidin-1-ylFT-IR, Mass Spec
22-Chloroethoxyethanol, K2CO3Ethoxyethyl-pyrrolidinone1H/13C NMR
3Benzenesulfonyl chloride, Et3NFinal ProductXRD, HPLC

Q. How can solubility and stability profiles of this compound be systematically evaluated under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Use the shake-flask method in solvents (e.g., DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy.
  • Stability : Accelerated degradation studies under thermal (40–80°C), photolytic (ICH Q1B guidelines), and hydrolytic (pH 1–13) conditions, analyzed by HPLC .
  • Critical Parameters :
  • Temperature, pH, and ionic strength significantly affect stability.
  • Use of stabilizers (e.g., antioxidants) in aqueous buffers .

Q. What spectroscopic and chromatographic techniques are most effective for purity analysis?

  • Methodological Answer :
  • HPLC-PDA : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm.
  • LC-MS : Identifies low-abundance byproducts (e.g., hydrolyzed pyrrolidinone).
  • 1H/13C NMR : Confirms structural integrity and quantifies residual solvents .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Reaction Path Search : Tools like GRRM17 explore potential energy surfaces to predict intermediates and byproducts .
  • Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data regarding biological activity?

  • Methodological Answer :
  • Cross-Validation : Compare docking simulations (AutoDock Vina) with experimental binding assays (e.g., surface plasmon resonance).
  • Free Energy Perturbation (FEP) : Quantifies binding affinity discrepancies caused by solvation effects or protein flexibility .
  • Case Study : If MD simulations suggest strong enzyme inhibition but in vitro assays show weak activity, evaluate membrane permeability via PAMPA assays .

Q. What methodologies are recommended for analyzing interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Biophysical Assays :
  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD, kon/koff).
  • ITC (Isothermal Titration Calorimetry) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Structural Biology : Co-crystallization with target proteins (e.g., COX-2) followed by XRD to resolve binding modes .

Q. How can Design of Experiments (DoE) optimize reaction parameters for scale-up synthesis?

  • Methodological Answer :
  • Factorial Designs : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors.
  • Response Surface Methodology (RSM) : Maximize yield while minimizing impurities.
  • Example Table :
FactorRangeOptimal Value
Temperature60–100°C85°C
Catalyst (mol%)1–5%3.2%
Reaction Time4–12 h8 h
  • Validation via central composite design reduces experimental runs by 40% .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
  • Crystallization Control : Use seed crystals and controlled cooling rates to ensure polymorph consistency.
  • QbD (Quality by Design) : Define a design space for critical quality attributes (CQAs) like particle size .

Data Contradiction Analysis

Q. How to address discrepancies between computational ADMET predictions and in vivo pharmacokinetic data?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference predictions from SwissADME and pkCSM with rodent PK studies.
  • Identify Off-Target Effects : Use proteome-wide docking to uncover unintended interactions.
  • Adjust LogP Calculations : Account for tissue-specific partitioning not modeled in silico .

Q. What statistical approaches validate the significance of structure-activity relationship (SAR) findings?

  • Methodological Answer :
  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
  • Bootstrapping : Assess robustness of SAR models against experimental noise.
  • Example : A QSAR model with R² > 0.85 and cross-validated q² > 0.6 is considered predictive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.